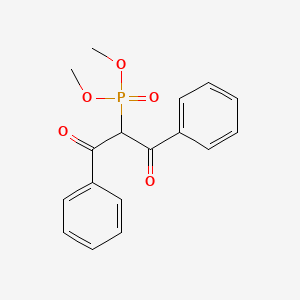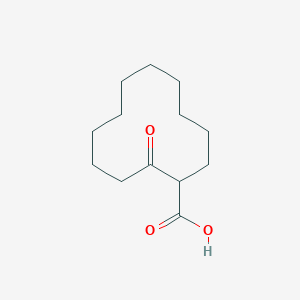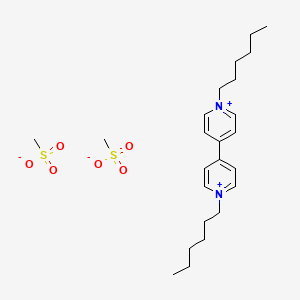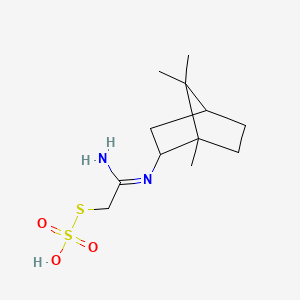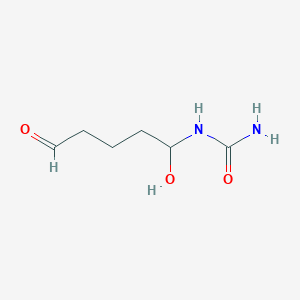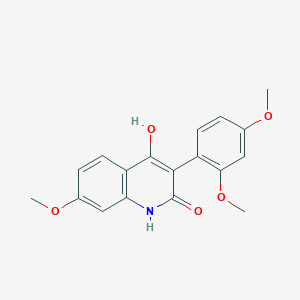![molecular formula C19H30BrNO B14357968 N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine CAS No. 90166-98-6](/img/structure/B14357968.png)
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine is a complex organic compound that features a benzyl group, a bromocyclohexyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine typically involves multiple steps:
Bromination of Cyclohexane: Cyclohexane is brominated using N-bromosuccinimide (NBS) to form 2-bromocyclohexane.
Formation of the Ether Linkage: The 2-bromocyclohexane is then reacted with 2-hydroxyethylamine to form the ether linkage.
Alkylation: The resulting compound is then alkylated with benzyl chloride to introduce the benzyl group.
Final Amine Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The bromine atom in the cyclohexyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 with a catalyst (e.g., Pd/C), LiAlH4.
Substitution: Nucleophiles like hydroxide ions (OH-), amines, or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and amine groups can participate in hydrogen bonding and electrostatic interactions, while the bromocyclohexyl group can provide hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-N-{2-[(2-fluorocyclohexyl)oxy]ethyl}butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens might not . This can lead to different reactivity and biological activity compared to its chloro- and fluoro- counterparts .
Eigenschaften
CAS-Nummer |
90166-98-6 |
|---|---|
Molekularformel |
C19H30BrNO |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-benzyl-N-[2-(2-bromocyclohexyl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-13-21(16-17-9-5-4-6-10-17)14-15-22-19-12-8-7-11-18(19)20/h4-6,9-10,18-19H,2-3,7-8,11-16H2,1H3 |
InChI-Schlüssel |
VOKFQAIQAMWDAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCOC1CCCCC1Br)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



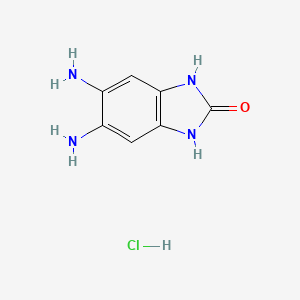
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
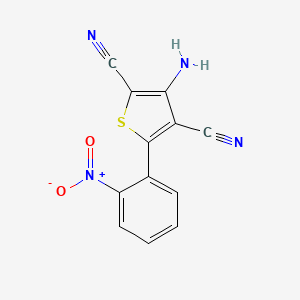
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
